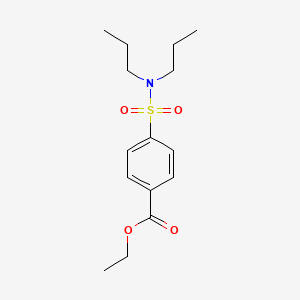

Ethyl 4-(dipropylsulfamoyl)benzoate

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

In modern organic chemistry, sulfamoyl benzoate (B1203000) derivatives are valuable scaffolds for the synthesis of complex molecular architectures. The functional groups they possess offer versatile handles for a variety of chemical transformations. In medicinal chemistry, this class of compounds is particularly prominent. The sulfonamide group is a key feature in many established drugs, and its combination with a benzoic acid moiety has led to the discovery of potent inhibitors of various enzymes and transporters. nih.govmdpi.com For instance, derivatives of sulfamoyl benzoic acid have been investigated for their antihypertensive and diuretic properties. nih.gov The development of novel synthetic methodologies to access these derivatives with high efficiency and selectivity remains an active area of research.

Significance of Ethyl 4-(dipropylsulfamoyl)benzoate as a Research Probe and Analog

Ethyl 4-(dipropylsulfamoyl)benzoate is chemically recognized as the ethyl ester of Probenecid, a well-known medication used in the treatment of gout. lgcstandards.comncats.iodrugfuture.com It is also identified as an impurity in Probenecid preparations. lgcstandards.comncats.iodrugfuture.com Its primary significance in a research context stems from its close structural relationship to Probenecid.

While direct studies featuring Ethyl 4-(dipropylsulfamoyl)benzoate as a primary research probe are not extensively documented, its availability as a reference standard facilitates its use in analytical and comparative studies. lgcstandards.com It serves as a critical reference point for the development of analytical methods aimed at detecting and quantifying impurities in pharmaceutical formulations of Probenecid.

The parent compound, Probenecid, has seen a resurgence in research interest for its potential applications beyond gout treatment, including its role in modulating central nervous system disorders and neuroinflammation through interactions with targets like TRPV2 channels and pannexin 1 hemichannels. mdpi.comnih.govnih.gov This renewed focus on Probenecid underscores the importance of studying its derivatives, like Ethyl 4-(dipropylsulfamoyl)benzoate, to explore the full therapeutic potential of this chemical scaffold. mdpi.comnih.govnih.gov

Current Research Gaps and Advanced Scientific Inquiry Objectives Pertaining to the Compound

Despite its significance as a close analog of Probenecid, there are considerable gaps in the scientific literature specifically concerning Ethyl 4-(dipropylsulfamoyl)benzoate. The majority of research has concentrated on the parent carboxylic acid, leaving the pharmacological and toxicological profile of its ethyl ester largely uncharacterized.

Key research gaps include:

Specific Pharmacological Activity: There is a lack of published data on the in vitro and in vivo activity of Ethyl 4-(dipropylsulfamoyl)benzoate on the known targets of Probenecid, such as the URAT1 transporter, TRPV2 channels, and pannexin hemichannels. nih.govnih.gov Understanding its potency and selectivity for these targets is a primary objective for future research.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the ethyl ester are unknown. Investigating its metabolic fate, particularly whether it is hydrolyzed in vivo to Probenecid, is a crucial area for inquiry.

Unique Biological Targets: It is conceivable that the ethyl ester modification could lead to interactions with novel biological targets not affected by Probenecid. Screening Ethyl 4-(dipropylsulfamoyl)benzoate against a broad range of biological assays could uncover unexpected activities.

Advanced scientific inquiry should, therefore, focus on a comprehensive characterization of this compound. This includes comparative studies with Probenecid to dissect the influence of the ester functional group on its biological activity and pharmacokinetic properties. Such studies would not only fill a significant knowledge gap but also contribute to a more complete understanding of the sulfamoyl benzoate chemical space.

Chemical Compound Information

Properties

IUPAC Name |

ethyl 4-(dipropylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-4-11-16(12-5-2)21(18,19)14-9-7-13(8-10-14)15(17)20-6-3/h7-10H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVZKXPBFUZXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269662 | |

| Record name | Ethyl 4-[(dipropylamino)sulfonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70190-76-0 | |

| Record name | Ethyl 4-[(dipropylamino)sulfonyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70190-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(dipropylsulfamoyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070190760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-[(dipropylamino)sulfonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-(DIPROPYLSULFAMOYL)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P8TV3VB42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl 4 Dipropylsulfamoyl Benzoate and Its Analogues

Diverse Synthetic Pathways and Strategies

The construction of Ethyl 4-(dipropylsulfamoyl)benzoate and related compounds can be approached through various synthetic routes. These pathways often involve the sequential or convergent formation of the ester and sulfonamide groups.

Esterification Reactions in the Synthesis of Benzoate (B1203000) Moieties

The formation of the ethyl benzoate moiety is a critical step in the synthesis of the target molecule. Several esterification methods can be employed, each with its own advantages and limitations.

Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed, or a large excess of the alcohol is used. For the synthesis of Ethyl 4-(dipropylsulfamoyl)benzoate, the precursor 4-(dipropylsulfamoyl)benzoic acid would be reacted with ethanol. The reaction can be carried out under reflux conditions. Microwave-assisted Fischer esterification has been shown to significantly reduce reaction times and improve yields for substituted benzoic acids. For instance, the synthesis of ethyl-4-fluoro-3-nitro benzoate in good yield was achieved under closed-vessel microwave conditions by adding catalytic amounts of H2SO4 at specific intervals researchgate.net.

Mitsunobu Reaction: This reaction provides a powerful alternative for the esterification of carboxylic acids with primary and secondary alcohols under mild, neutral conditions. It typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) organic-chemistry.orgmissouri.edunih.gov. The Mitsunobu reaction proceeds with inversion of configuration at the alcohol's stereocenter, which is a key feature for stereoselective synthesis organic-chemistry.orgmissouri.edu. This method is particularly useful for substrates that are sensitive to acidic conditions or for sterically hindered alcohols nih.gov. The reaction of 4-(dipropylsulfamoyl)benzoic acid with ethanol under Mitsunobu conditions would provide Ethyl 4-(dipropylsulfamoyl)benzoate.

Other Esterification Methods: Various other reagents and catalysts can be employed for the esterification of benzoic acids. These include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) in the Steglich esterification, or the activation of the carboxylic acid as an acid chloride or anhydride. Lewis acids and solid acid catalysts have also been explored to promote esterification under heterogeneous conditions, which can simplify product purification rug.nl.

| Esterification Method | Reagents and Conditions | Advantages | Disadvantages |

| Fischer-Speier | Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄), heat | Inexpensive reagents, suitable for large-scale synthesis | Equilibrium reaction, often requires harsh conditions, not suitable for acid-sensitive substrates |

| Mitsunobu | Carboxylic acid, alcohol, PPh₃, DEAD or DIAD, neutral conditions | Mild reaction conditions, inversion of stereochemistry, good for sensitive substrates | Stoichiometric amounts of reagents, formation of by-products that can be difficult to remove |

| Steglich | Carboxylic acid, alcohol, DCC, DMAP (catalyst) | Mild conditions, high yields | Use of stoichiometric coupling agent, formation of dicyclohexylurea by-product |

Sulfonamide Bond Formation Techniques

The synthesis of the N,N-dipropylsulfonamide group is another key transformation. This can be achieved through several reliable methods.

The most common approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of Ethyl 4-(dipropylsulfamoyl)benzoate synthesis, 4-ethoxycarbonylbenzenesulfonyl chloride would be reacted with dipropylamine. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed as a byproduct.

Recent advances have focused on developing more sustainable and efficient methods for sulfonamide synthesis. These include transition-metal-catalyzed C-N cross-coupling reactions and one-pot procedures that avoid the isolation of the often-unstable sulfonyl chloride intermediates. For instance, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed, which proceeds via an aromatic decarboxylative halosulfonylation acs.org.

One-Pot and Cascade Synthesis Approaches

To improve efficiency and reduce waste, one-pot and cascade synthesis strategies are highly desirable. In a one-pot synthesis, multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates. For the synthesis of Ethyl 4-(dipropylsulfamoyl)benzoate, a one-pot procedure could involve the in situ formation of 4-ethoxycarbonylbenzenesulfonyl chloride from the corresponding sulfonic acid, followed by the immediate reaction with dipropylamine.

Cascade reactions, where a single event triggers a series of subsequent transformations, offer an elegant approach to building molecular complexity in a single operation. For example, cascade reactions have been utilized for the synthesis of functionalized benzimidazoles and 1H-pyrimidines from o-aminoanilines or naphthalene-1,8-diamine with alkynes and p-tolylsulfonyl azide organic-chemistry.org. While a direct cascade synthesis for Ethyl 4-(dipropylsulfamoyl)benzoate is not explicitly reported, the principles of cascade design could be applied to develop novel and efficient routes. For instance, a cascade reaction could potentially be designed to form both the sulfonamide and ester functionalities in a sequential manner from simpler starting materials.

Stereoselective Synthesis Methodologies

While Ethyl 4-(dipropylsulfamoyl)benzoate itself is achiral, the development of stereoselective methodologies is crucial for the synthesis of chiral analogues, which are often of interest in pharmaceutical research. Stereoselectivity can be introduced in either the ester or the sulfonamide portion of the molecule.

For the ester part, if a chiral alcohol is used, the stereocenter can be controlled. As mentioned earlier, the Mitsunobu reaction proceeds with inversion of configuration, making it a valuable tool for stereoselective esterification organic-chemistry.orgmissouri.edu.

For the sulfonamide moiety, if a chiral amine is used, the resulting sulfonamide will be chiral. Furthermore, recent research has focused on the enantioselective synthesis of sulfonamides where the sulfur atom itself is a stereocenter (atropisomeric sulfonamides). These approaches often rely on the use of chiral catalysts or auxiliaries.

Catalytic Approaches and Reaction Optimization in Synthesis

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Optimizing reaction parameters is also critical to maximize yield and purity while minimizing costs and environmental impact.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-N bond in sulfonamides. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the arylation of amines and have been extended to the synthesis of N-arylsulfonamides nih.gov. While this is more relevant for analogues with an N-aryl group, similar catalytic systems can be explored for the coupling of aryl halides with sulfonamides.

Rhodium-catalyzed C-H amination has emerged as a powerful tool for the direct formation of C-N bonds, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials acs.orgnih.govresearchgate.netacs.orgnih.gov. This methodology could potentially be applied to the synthesis of Ethyl 4-(dipropylsulfamoyl)benzoate analogues through the direct amination of a C-H bond on the benzene ring.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium/Ligand | C-N Cross-Coupling | Aryl halides/triflates and amines/sulfonamides | High functional group tolerance, reliable for N-arylation |

| Rhodium(II) carboxylates | C-H Amination | Alkanes/arenes and sulfamates/sulfonamides | Direct functionalization of C-H bonds, high regioselectivity |

Organocatalysis in Derivative Synthesis

The field of organocatalysis offers powerful tools for the asymmetric synthesis of complex molecules, including derivatives of sulfonamides. Proline and its derivatives have emerged as particularly effective organocatalysts for a variety of chemical transformations. nih.gov In the context of synthesizing analogues of Ethyl 4-(dipropylsulfamoyl)benzoate, proline sulfonamide-based organocatalysts can facilitate key bond-forming reactions, such as aldol reactions, with high stereoselectivity. nih.gov

For instance, a thiophene-containing proline sulfonamide has been successfully employed as an organocatalyst in the aldol reaction between acetone and dibromoisatin. nih.gov This highlights the potential for creating complex derivatives by functionalizing the aromatic ring of a benzoate precursor prior to or after the introduction of the sulfamoyl group. The improved stereoselectivity is often attributed to favorable hydrogen-bonding interactions between the catalyst and the substrates in the transition state. nih.gov

The development of novel proline-derived sulfonamide catalysts, such as N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, has expanded the scope of organocatalytic transformations applicable to the synthesis of diverse sulfonamide structures. nih.gov These catalysts have proven effective in a range of organocatalytic reactions, demonstrating their utility in generating libraries of analogues for mechanistic studies. nih.gov

Table 1: Proline-Based Organocatalysts in the Synthesis of Sulfonamide Derivatives

| Organocatalyst | Catalyzed Reaction | Key Feature | Potential Application for Derivative Synthesis |

|---|---|---|---|

| Proline Aryl Sulfonamides | Aldol Reaction | High stereoselectivity | Asymmetric synthesis of chiral side chains on the benzoate ring. |

| Thiophene-containing Proline Sulfonamide | Aldol Reaction | Improved stereoselectivity through hydrogen-bonding | Synthesis of derivatives with specific stereochemistry for structure-activity relationship studies. |

| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Various Organocatalytic Transformations | Broad applicability and commercial availability | Facilitates a wide range of modifications to the core structure for mechanistic exploration. |

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of sulfonamides, including Ethyl 4-(dipropylsulfamoyl)benzoate and its analogues, has benefited significantly from the application of green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable green strategy is the use of photocatalysis. rsc.orgresearchgate.net Recent research has demonstrated the synthesis of sulfonamides via photocatalytic coupling using aryl triflates, which can be derived from biomass. rsc.org This method operates under mild, transition-metal-free conditions and utilizes light as a clean energy source. rsc.orgresearchgate.net Another innovative approach involves the synergistic use of photoredox and copper catalysis for the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source under ambient conditions. thieme-connect.com

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers another environmentally friendly alternative. rsc.org A solvent-free, one-pot-double-step mechanochemical process has been developed for sulfonamide synthesis, utilizing solid sodium hypochlorite for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org

The use of alternative, greener solvents is also a key aspect of sustainable synthesis. researchgate.net Facile and environmentally benign methods for sulfonamide synthesis have been developed in aqueous media, avoiding the need for organic bases and simplifying product isolation to simple filtration. rsc.org Deep eutectic solvents (DESs), such as those based on choline chloride, have also been employed as reusable and environmentally responsible reaction media for the synthesis of sulfonamides from amines and sulfonyl chlorides. researchgate.net

Table 2: Comparison of Traditional and Green Synthetic Methods for Sulfonamides

| Parameter | Traditional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Starting Materials | Often petroleum-based | Biomass-derived precursors (e.g., phenolic compounds for aryl triflates) rsc.org |

| Solvents | Volatile organic compounds (VOCs) | Water, deep eutectic solvents (DESs), or solvent-free (mechanochemistry) rsc.orgrsc.orgresearchgate.net |

| Catalysts | Often require transition metals | Organocatalysts, photocatalysts, or catalyst-free systems nih.govrsc.org |

| Energy Source | Thermal heating | Visible light (photocatalysis), mechanical energy (mechanochemistry) rsc.orgresearchgate.netrsc.org |

| Byproducts | Generation of halide salts and other waste | Minimized waste, with byproducts such as nitrogen gas in some reactions nih.gov |

Derivatization Strategies and Analogue Synthesis for Mechanistic Exploration

The synthesis of a diverse range of analogues of Ethyl 4-(dipropylsulfamoyl)benzoate is crucial for exploring structure-activity relationships and elucidating mechanisms of action. Various derivatization strategies can be employed to systematically modify different parts of the molecule.

One powerful strategy is the direct C-H sulfonamidation of (hetero)aromatic compounds with sulfonyl azides. nih.gov This approach, often catalyzed by transition metals like iridium, allows for the late-stage functionalization of the aromatic ring, providing a modular way to introduce the sulfamoyl group onto various benzoate precursors. nih.gov This method is advantageous as it forms non-toxic nitrogen gas as the sole byproduct. nih.gov

Cross-coupling reactions offer another versatile route for analogue synthesis. thieme-connect.com Palladium-catalyzed methods for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be reacted with amines, provide significant functional group tolerance and allow for the synthesis of a wide array of sulfonamides under mild conditions. nih.gov While the reduced nucleophilicity of sulfonamides can present a challenge in C-N cross-coupling reactions, advancements in catalyst design, including the use of copper, have enabled the efficient synthesis of N-(hetero)aryl sulfonamides. thieme-connect.com

Three-component coupling strategies have emerged as highly modular and efficient platforms for generating diverse sulfonamides. rsc.org These reactions often involve the coupling of an aryl radical precursor, a sulfur dioxide surrogate (such as K2S2O5 or DABSO), and an amine in a single step. rsc.orgthieme-connect.com This approach allows for the rapid assembly of a library of analogues by varying each of the three components.

The ester group of Ethyl 4-(dipropylsulfamoyl)benzoate can also be a target for derivatization. For example, the synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate demonstrates the modification of the ethyl benzoate moiety through Williamson etherification, showcasing a method to introduce long alkyl chains with additional functional groups. mdpi.com Furthermore, the synthesis of Ethyl 4-(3-butyrylthioureido)benzoate illustrates the potential for introducing different functional groups at the 4-position of the benzoate ring, which could then be converted to the target sulfonamide. researchgate.net

Table 3: Derivatization Strategies for Analogue Synthesis

| Strategy | Description | Example Reaction | Resulting Analogue Type |

|---|---|---|---|

| Direct C-H Sulfonamidation | Transition-metal catalyzed reaction of an aromatic C-H bond with a sulfonyl azide. nih.gov | Iridium-catalyzed reaction of a substituted benzene with dipropylsulfamoyl azide. | Analogues with varied substitution patterns on the aromatic ring. |

| Palladium-Catalyzed Cross-Coupling | Coupling of an arylboronic acid with a source of SO2Cl followed by amination. nih.gov | Reaction of 4-ethoxycarbonylphenylboronic acid with SO2Cl2 in the presence of a palladium catalyst, followed by reaction with dipropylamine. | Access to a wide range of functionalized aryl sulfonamides. |

| Three-Component Coupling | A one-pot reaction involving an aryl radical precursor, an SO2 surrogate, and an amine. rsc.orgresearchgate.net | Photocatalytic reaction of an aryl halide, DABSO, and dipropylamine. | Rapid generation of a diverse library of sulfonamide analogues. |

| Ester and Benzoate Ring Modification | Functionalization of the ester group or the aromatic ring prior to sulfonamide formation. mdpi.comresearchgate.net | Williamson etherification of ethyl 4-hydroxybenzoate followed by chlorosulfonation and amination. | Analogues with modified ester chains or additional functional groups on the benzoate ring. |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 4-(dipropylsulfamoyl)benzoate, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming its structure.

Based on the molecule's structure, a set of predicted ¹H and ¹³C NMR chemical shifts can be outlined. The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern. The ethyl ester and the two equivalent n-propyl groups on the sulfonamide nitrogen will show characteristic aliphatic signals with predictable splitting patterns and integrations.

Predicted ¹H NMR Data for Ethyl 4-(dipropylsulfamoyl)benzoate (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to -COOEt) | ~8.15 | Doublet (d) | 2H |

| Ar-H (ortho to -SO₂N) | ~7.95 | Doublet (d) | 2H |

| -O-CH₂ -CH₃ | ~4.40 | Quartet (q) | 2H |

| -N-(CH₂ -CH₂-CH₃)₂ | ~3.10 | Triplet (t) | 4H |

| -N-(CH₂-CH₂ -CH₃)₂ | ~1.60 | Sextet | 4H |

| -O-CH₂-CH₃ | ~1.40 | Triplet (t) | 3H |

Predicted ¹³C NMR Data for Ethyl 4-(dipropylsulfamoyl)benzoate (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C =O (Ester) | ~165 |

| Ar-C (quaternary, attached to -COOEt) | ~143 |

| Ar-C (quaternary, attached to -SO₂N) | ~135 |

| Ar-C H (ortho to -COOEt) | ~130 |

| Ar-C H (ortho to -SO₂N) | ~127 |

| -O-C H₂-CH₃ | ~62 |

| -N-(C H₂-CH₂-CH₃)₂ | ~52 |

| -N-(CH₂-C H₂-CH₃)₂ | ~22 |

| -O-CH₂-C H₃ | ~14 |

While 1D NMR provides foundational data, multi-dimensional NMR techniques are indispensable for unambiguous signal assignment and complete structural verification.

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Ethyl 4-(dipropylsulfamoyl)benzoate, COSY would show clear correlations between the adjacent protons in the ethyl group (-O-CH₂ -CH₃ ) and within the propyl chains (-N-CH₂ -CH₂ -CH₃ ), confirming their integrity as isolated spin systems.

2D-HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would be used to definitively assign each carbon signal by correlating the proton shifts with their corresponding carbon shifts (e.g., linking the proton signal at ~4.40 ppm to the carbon signal at ~62 ppm).

2D-HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity (typically 2-3 bonds). Key HMBC correlations would be expected from the aromatic protons to the ester carbonyl carbon (~165 ppm) and from the N-methylene protons (~3.10 ppm) to the aromatic quaternary carbon attached to the sulfonyl group (~135 ppm), thus confirming the arrangement of the substituents on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A NOESY experiment could reveal spatial proximity between the N-propyl group protons and the aromatic protons, providing insights into the molecule's preferred conformation in solution.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for a specific analyte standard. By integrating the signal of a known proton (or protons) from the analyte against the signal of a certified internal standard of known concentration, the absolute quantity of Ethyl 4-(dipropylsulfamoyl)benzoate in a sample can be calculated. This technique is highly valuable in research and development for assessing the purity of newly synthesized batches and for monitoring the progress of a reaction by quantifying the consumption of reactants and formation of products over time.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying the specific functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" based on its functional groups. For Ethyl 4-(dipropylsulfamoyl)benzoate, the key absorption bands are predictable. The sulfonamide group is characterized by strong, distinct stretching vibrations for the S=O bonds. znaturforsch.com Aromatic sulfonamides typically show strong asymmetric and symmetric SO₂ stretching vibrations in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com

Predicted FTIR Absorption Bands for Ethyl 4-(dipropylsulfamoyl)benzoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2970-2850 | Aliphatic C-H Stretch | Strong |

| ~1725 | C=O Ester Stretch | Strong |

| ~1600, ~1480 | Aromatic C=C Bending | Medium-Weak |

| ~1340 | Asymmetric SO₂ Stretch | Strong |

| ~1160 | Symmetric SO₂ Stretch | Strong |

| ~1250 | C-O Ester Stretch | Strong |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds (like C=O and S=O), Raman is often more sensitive to non-polar, symmetric bonds. For Ethyl 4-(dipropylsulfamoyl)benzoate, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring (e.g., the "ring-breathing" mode) and the symmetric SO₂ stretch, providing confirmatory data to the FTIR spectrum.

Mass Spectrometry for Fragmentation Pattern Analysis and Precise Mass Determination

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound.

The calculated monoisotopic mass for Ethyl 4-(dipropylsulfamoyl)benzoate (C₁₅H₂₃NO₄S) is 329.1348 Da. An HRMS experiment would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the elemental composition.

Upon ionization (e.g., via Electrospray Ionization, ESI, or Electron Ionization, EI), the molecule undergoes fragmentation. Analyzing these fragments helps to piece together the molecular structure. The fragmentation pattern for the parent compound, Probenecid, has been studied and provides a basis for predicting the behavior of its ethyl ester. mzcloud.orgresearchgate.net

Predicted Key Fragments in the Mass Spectrum of Ethyl 4-(dipropylsulfamoyl)benzoate

| m/z (Nominal) | Proposed Fragment Structure / Loss |

|---|---|

| 329 | [M]⁺ (Molecular Ion) |

| 286 | [M - C₃H₇]⁺ (Loss of a propyl radical) |

| 284 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 256 | [M - C₃H₇ - C₂H₄]⁺ (Loss of propyl and ethene) |

| 184 | [HOOC-C₆H₄-SO₂]⁺ (Benzenesulfonyl cation fragment) |

| 155 | [C₆H₄-COOEt]⁺ (Ethyl benzoyl cation) |

This fragmentation data provides a clear roadmap to confirm the presence and connectivity of the ethyl benzoate (B1203000) and dipropylsulfamoyl moieties, completing the comprehensive structural elucidation of the molecule.

Despite a comprehensive search of publicly available scientific literature and databases, detailed experimental data for the specific compound "Ethyl 4-(dipropylsulfamoyl)benzoate" corresponding to the requested analytical techniques are not available. There are no published research articles or database entries that provide High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), or a complete X-ray crystallography analysis for this specific molecule.

Therefore, it is not possible to generate the requested article with the specified detailed research findings, data tables, and in-depth analysis for the following sections:

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis):Without a crystal structure, this analysis is not possible.

While information exists for the parent compound, Probenecid, and for other related benzoate esters, the strict requirement to focus solely on "Ethyl 4-(dipropylsulfamoyl)benzoate" prevents the inclusion of data from these other molecules. The generation of scientifically accurate and verifiable content as per the detailed outline is contingent on the availability of primary research data, which, in this case, is absent from the public domain.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Dipropylsulfamoyl Benzoate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, reactivity, and spectroscopic parameters. While specific DFT studies on Ethyl 4-(dipropylsulfamoyl)benzoate are not extensively documented, research on its parent compound, Probenecid, and its derivatives provides a strong theoretical foundation.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of Probenecid, geometry optimizations have been successfully performed using DFT methods with functionals like B3LYP and PBE0-D3BJ, and basis sets such as 6-31G(d,p) and def2-TZVP. tandfonline.comtandfonline.comnih.gov These calculations are essential first steps before further analysis, ensuring that the computed properties correspond to a realistic molecular structure.

Studies on salts of Probenecid have also utilized experimental techniques like single-crystal X-ray diffraction (SCXRD) to determine molecular conformations in the solid state, which can then be compared with DFT-optimized geometries. mdpi.com Such analyses reveal that the Probenecid molecule can adopt different conformations and participate in various hydrogen bond networks, influencing its crystal packing. mdpi.com

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. tandfonline.comtandfonline.com

In computational studies of various Probenecid derivatives, the HOMO orbitals are often found to be delocalized on the benzenesulfonamide and oxadiazole moieties, when present. tandfonline.com The HOMO-LUMO energy gap is a key parameter derived from these analyses. For example, in a series of novel benzamides derived from sulfonamides, a lower HOMO-LUMO gap was associated with higher chemical reactivity. tandfonline.com Similarly, for a 1,3,4-oxadiazole-phthalimide hybrid of Probenecid, the calculated HOMO-LUMO gap was used to infer its high stability and lower reactivity. nih.govusp.br

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 2a | -7.015 | -1.573 | 5.442 |

| Derivative 2d | -7.143 | -1.899 | 5.244 |

| Derivative 2h | -6.898 | -2.147 | 4.751 |

| Derivative 2m | -7.229 | -1.747 | 5.482 |

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution around a molecule. It is used to predict and understand intermolecular interactions, particularly non-covalent interactions, and to identify sites susceptible to electrophilic or nucleophilic attack. mdpi.comfrontiersin.org The EPS map is colored to show different potential values: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green/white indicates neutral regions. nih.gov

For Probenecid, EPS analysis has been used to identify its salt-forming sites. mdpi.comresearchgate.netsemanticscholar.org These studies revealed that the global minimum electrostatic potential (-41.99 kcal/mol) is located on the oxygen atoms of the sulfonyl group, while the primary hydrogen bond acceptor site is the oxygen of the carboxyl group (-33.10 kcal/mol). mdpi.com This information is crucial for predicting how Probenecid and its esters will interact with other molecules, including receptor sites. nih.gov EPS mapping has also been employed to visualize how Probenecid fits into the binding cavities of target proteins, showing its deep penetration into the active sites. frontiersin.orgnih.gov

DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This capability is valuable for structure verification and interpretation of experimental spectra. nih.gov In studies of hydrazide-sulfonamide hybrids, DFT computations of NMR chemical shifts were performed and showed excellent agreement with experimental data. nih.gov

While specific predicted spectra for Ethyl 4-(dipropylsulfamoyl)benzoate are not published, experimental characterization of related Probenecid derivatives by 1H NMR and 13C NMR has been detailed. tandfonline.comnih.gov For instance, in Probenecid-derived hybrids, signals for the N-(CH2)2 protons of the dipropyl group typically appear as a multiplet around δ 3.00–3.22 ppm, while the terminal methyl protons are observed as a triplet near δ 0.87–0.89 ppm. tandfonline.com Such experimental data serves as a benchmark for validating the accuracy of DFT-based spectroscopic predictions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a ligand when bound to a target, assessing the stability of the complex and the nature of their interactions.

MD simulations have been instrumental in evaluating the binding stability of Probenecid with various protein targets. frontiersin.orgnih.gov In a study investigating Probenecid's interaction with proteins like SRC, HSP90AA1, and EGFR, MD simulations were run to analyze parameters such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). frontiersin.orgnih.gov The results showed that the complexes of Probenecid with SRC, HSP90AA1, and EGFR had relatively low and stable RMSD values, indicating the formation of stable complexes. frontiersin.org The analysis of hydrogen bonds during the simulations further confirmed that Probenecid consistently maintained hydrogen bond interactions with these proteins, reinforcing the stability of the binding. nih.gov Another study used MD simulations to investigate the binding of Probenecid to the bitter taste receptor TAS2R16. tandfonline.com

Molecular Docking and Ligand-Target Interaction Modeling (non-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand ligand-target interactions at a molecular level and to screen for potential inhibitors of enzymes or other protein targets.

Probenecid and its derivatives have been the subject of numerous molecular docking studies against a variety of non-clinical targets. These investigations have helped to elucidate the binding modes and affinities of these compounds. For example, Probenecid-derived hybrids have been docked against the α-amylase enzyme, with studies reporting good binding affinities and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the enzyme's active site. tandfonline.comnih.govnih.gov

In another study, Probenecid itself was docked into the binding sites of several proteins, including AKT1, EGFR, SRC, and HSP90AA1, demonstrating strong binding affinities. frontiersin.orgnih.gov The interactions were characterized by hydrogen bonds and other non-covalent contacts with specific residues within the protein cavities. Docking studies have also explored the interactions of Probenecid with the human urate transporter URAT-1, identifying key binding interactions with residues like Phe364, which are also involved in binding other URAT-1 inhibitors. uokerbala.edu.iq

| Ligand | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Probenecid-Oxadiazole Hybrid 1 | α-Amylase | -7.5 | tandfonline.com |

| Probenecid-Oxadiazole Hybrid 2 | α-Amylase | -7.8 | tandfonline.com |

| Probenecid-Phthalimide Hybrid (PESMP) | α-Amylase | -7.4 | nih.govnih.gov |

| Probenecid | TAS2R16 | -271.90 (Binding Energy, kJ/mol) | tandfonline.com |

| Probenecid | SRC | -7.8 | frontiersin.org |

| Probenecid | HSP90AA1 | -8.1 | frontiersin.org |

Exploration of Binding Mechanisms with Biological Macromolecules

Computational studies offer significant insights into the potential binding mechanisms of Ethyl 4-(dipropylsulfamoyl)benzoate with various biological macromolecules. While direct molecular docking and simulation studies on this specific ethyl ester are not extensively documented in publicly available literature, valuable inferences can be drawn from computational analyses of its parent compound, Probenecid, and other related sulfonamide derivatives.

Theoretical investigations into Probenecid salts have utilized techniques such as Hirshfeld surface analysis, atoms in molecules (AIM), and the independent gradient model (IGM) to scrutinize intermolecular interactions. These studies reveal the importance of hydrogen bonding networks and various stacking modes in the solid state, which are foundational to understanding how the molecule could interact within a protein's binding pocket. For instance, the carboxyl group of Probenecid is a key site for forming strong hydrogen bonds, a feature that would be altered by its esterification in Ethyl 4-(dipropylsulfamoyl)benzoate. The ethyl ester group would likely shift the primary interaction mechanism from strong hydrogen bond donation to hydrogen bond acceptance at the carbonyl oxygen, and introduce additional hydrophobic interactions through the ethyl chain.

Molecular docking studies on derivatives of Probenecid, such as 1,3,4-oxadiazole–phthalimide hybrids, have been performed to explore their binding modes with enzymes like α-amylase mdpi.com. These studies highlight the role of the core sulfonamide and benzoate (B1203000) structures in orienting the molecule within the active site. The docking poses typically reveal a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking that contribute to the binding affinity. For Ethyl 4-(dipropylsulfamoyl)benzoate, it is plausible that the dipropylsulfamoyl group would engage in significant hydrophobic interactions, while the benzoate moiety could participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding site.

The binding mechanism is also influenced by the electronic properties of the molecule. The molecular electrostatic potential (MEP) surface of Probenecid indicates regions of negative potential around the carboxyl and sulfonyl oxygen atoms, making them likely sites for interaction with positively charged residues or metal ions. In Ethyl 4-(dipropylsulfamoyl)benzoate, the general features of the MEP surface would be conserved, with the ester group presenting a region of negative potential.

Table 1: Potential Intermolecular Interactions of Ethyl 4-(dipropylsulfamoyl)benzoate with Biological Macromolecules

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues/Groups |

|---|---|---|

| Ethyl Ester Group | Hydrophobic Interactions, Hydrogen Bond Acceptor | Leucine, Isoleucine, Valine, Alanine; Serine, Threonine |

| Benzoate Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |

| Sulfonyl Group | Hydrogen Bond Acceptor, Dipole-Dipole | Arginine, Lysine, Serine, Threonine |

Identification of Potential Molecular Recognition Sites

The identification of potential molecular recognition sites for Ethyl 4-(dipropylsulfamoyl)benzoate can be extrapolated from the known targets of Probenecid and computational studies of similar molecules. Probenecid is known to interact with organic anion transporters (OATs), pannexin-1 hemichannels, and TRPV2 channels researchgate.netnih.govmdpi.com. These proteins, therefore, represent primary potential recognition sites for its ethyl ester derivative.

Computational docking simulations of Probenecid derivatives with protein targets, such as the α-amylase study, help to visualize the specific amino acid residues that form the binding pocket mdpi.com. In that particular study, the hybrid molecule was found to interact with key catalytic residues. This suggests that Ethyl 4-(dipropylsulfamoyl)benzoate could also bind to well-defined pockets on macromolecular surfaces, rather than non-specifically.

The binding site for Probenecid on its target proteins often includes a combination of hydrophobic and polar residues. The dipropylsulfamoyl moiety of Ethyl 4-(dipropylsulfamoyl)benzoate would likely favor pockets rich in hydrophobic residues, allowing for favorable van der Waals interactions. The ethyl group of the ester would further contribute to this hydrophobic preference. The aromatic ring provides a planar surface for interactions with flat hydrophobic surfaces or for stacking with aromatic side chains of amino acids.

Table 2: Predicted Properties for Molecular Recognition of Ethyl 4-(dipropylsulfamoyl)benzoate

| Property | Predicted Contribution to Molecular Recognition |

|---|---|

| Hydrophobicity | High, driven by dipropyl and ethyl groups, favoring non-polar binding pockets. |

| Hydrogen Bonding | Primarily as an acceptor at sulfonyl and carbonyl oxygens. |

| Aromaticity | Potential for π-π stacking interactions with aromatic amino acid residues. |

| Conformational Flexibility | Allows adaptation to the shape of various binding sites. |

| Size and Shape | The elongated structure would fit into clefts or channels on protein surfaces. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

A typical QSAR model takes the form of an equation that correlates molecular descriptors with activity. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. For a molecule like Ethyl 4-(dipropylsulfamoyl)benzoate, key descriptors would include:

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity. The presence of the dipropyl and ethyl groups would give this molecule a relatively high LogP, suggesting that its activity might be positively correlated with hydrophobicity, up to a certain point (the "Hansch parabola").

Molar Refractivity (MR): A measure of the volume of the molecule and its polarizability. This descriptor is related to steric effects and van der Waals interactions.

Electronic Descriptors: Such as Hammett constants (σ) for the substituents on the benzene ring, or calculated parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These describe the electronic influence of the sulfamoyl and ester groups on the aromatic ring and their potential for engaging in electronic interactions.

Topological Indices: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

QSAR studies on related classes of compounds, such as flavonoid analogues that inhibit protein tyrosine kinases, have shown that electrostatic and quantum chemical descriptors play a crucial role in predicting their inhibitory activity nih.gov. This indicates that for Ethyl 4-(dipropylsulfamoyl)benzoate, descriptors related to charge distribution and orbital energies would likely be significant in any QSAR model.

The design principles derived from a hypothetical QSAR model for this class of compounds would suggest that modifications to the alkyl chains on the sulfonamide nitrogen could modulate hydrophobicity and steric fit into a receptor. Similarly, changes to the ester group (e.g., replacing ethyl with other alkyl groups) would also fine-tune these properties. The electronic nature of the aromatic ring could be altered by introducing other substituents, which in turn would affect binding affinity. The goal of such a QSAR study would be to build a predictive model that could guide the synthesis of new analogues with improved activity.

Table 3: Key Molecular Descriptors for QSAR Modeling of Ethyl 4-(dipropylsulfamoyl)benzoate and Analogs

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Hydrophobic | LogP | Membrane permeability, hydrophobic interactions with the target. |

| Steric | Molar Refractivity (MR) | Steric hindrance or favorable fit within the binding site. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity, electrostatic interactions, and charge transfer. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular size, shape, and branching. |

Mechanistic Investigations of Chemical and Biological Interactions Pre Clinical/in Vitro Focus

Reaction Kinetics and Mechanistic Studies of Chemical Transformations

Specific studies detailing the reaction kinetics and mechanistic pathways of chemical transformations for Ethyl 4-(dipropylsulfamoyl)benzoate are not extensively documented in readily accessible scientific literature. As an ester, it would be expected to undergo hydrolysis to its corresponding carboxylic acid (Probenecid) and ethanol, a reaction that can be catalyzed by acids or bases, or mediated by esterase enzymes present in biological systems. The kinetics of this hydrolysis would be a critical factor in its in vivo activity, as it would determine the rate of formation of the pharmacologically active Probenecid. However, detailed kinetic data and mechanistic studies of this specific transformation are not available.

Enzyme Inhibition Mechanisms and Kinetics (in vitro studies)

While Probenecid is a well-established inhibitor of various enzymes, particularly organic anion transporters (OATs), direct in vitro enzyme inhibition studies specifically using Ethyl 4-(dipropylsulfamoyl)benzoate are sparse.

For Probenecid, the primary validated enzyme targets are the organic anion transporters, such as OAT1 and OAT3, which are crucial for the renal excretion of organic acids. patsnap.comdrugbank.comwikipedia.orgnih.gov Probenecid is also known to inhibit pannexin-1, which is involved in inflammasome activation. wikipedia.org Given that Ethyl 4-(dipropylsulfamoyl)benzoate is a prodrug or precursor to Probenecid, it is plausible that its ultimate biological activity is mediated through the formation of Probenecid. However, direct validation of enzyme targets for the ethyl ester itself is not currently established in the literature.

The binding mode of Probenecid to its target transporters involves competitive inhibition, where it vies with endogenous and exogenous organic acids for the transporter's binding site. patsnap.comwikipedia.org The specificity of Probenecid is relatively broad, as it affects the transport of a wide range of acidic drugs. drugbank.comnih.govnih.gov For Ethyl 4-(dipropylsulfamoyl)benzoate, it is hypothesized that it would first need to be hydrolyzed to Probenecid to exert a similar inhibitory effect. The binding characteristics of the ethyl ester itself to these transporters have not been a direct subject of published research.

Receptor-Ligand Binding Dynamics and Signaling Pathway Modulation (in vitro studies)

Direct investigations into the receptor-ligand binding dynamics of Ethyl 4-(dipropylsulfamoyl)benzoate are not well-documented. The majority of the relevant research in this area has been centered on Probenecid.

There is no substantial evidence in the current literature to suggest that Ethyl 4-(dipropylsulfamoyl)benzoate directly interacts with G protein-coupled receptors.

While the concept of allosteric modulation is a significant area of pharmacology, there are no specific studies that identify or characterize an allosteric modulation mechanism for Ethyl 4-(dipropylsulfamoyl)benzoate.

Due to a lack of available scientific literature and research data specifically pertaining to "Ethyl 4-(dipropylsulfamoyl)benzoate," a detailed article on its "Mechanistic Investigations of Chemical and Biological Interactions" cannot be generated. Extensive searches have not yielded specific information regarding the structure-activity relationship (SAR) or pharmacophore development for this particular compound.

Therefore, the requested sections and subsections cannot be populated with the scientifically accurate and detailed research findings as instructed. The absence of data for this specific molecule in publicly accessible scientific databases and literature prevents the creation of the requested content.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations for Purity Assessment and Isolation in Research

Chromatography is an indispensable tool in chemical research for separating, identifying, and purifying components of a mixture. For a compound like Ethyl 4-(dipropylsulfamoyl)benzoate, which may be synthesized alongside various reactants, byproducts, and intermediates, chromatographic techniques are essential for assessing its purity and for isolating it in a highly pure form for subsequent experiments.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile, thermally labile compounds like Ethyl 4-(dipropylsulfamoyl)benzoate. The method separates compounds based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure.

In a typical research application, a reversed-phase HPLC method would be developed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar, aqueous-organic mixture. Ethyl 4-(dipropylsulfamoyl)benzoate, being a relatively nonpolar molecule, would be retained on the column and would elute at a specific time (retention time) determined by its interaction with the stationary phase and the composition of the mobile phase. The purity of a sample is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from closely related impurities, such as starting materials or degradation products.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Example Condition | Purpose |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for separation. |

| Mobile Phase A | 0.1% Acetic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic component of the mobile phase. |

| Gradient Elution | Start at 60% B, increase to 95% B over 20 min | Changes mobile phase composition to elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |

| Detection | UV-Vis Detector at 254 nm | Monitors the eluent for UV-absorbing compounds. |

| Injection Volume | 10 µL | A small, precise volume of the dissolved sample is introduced. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is particularly useful for monitoring the progress of a chemical reaction, such as the synthesis of Ethyl 4-(dipropylsulfamoyl)benzoate, provided the compound and its precursors are sufficiently volatile and thermally stable.

In this application, small aliquots are taken from the reaction mixture at different time intervals. The sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column, typically based on their boiling points and interaction with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

By using GC-MS, a researcher can:

Track the consumption of starting materials.

Monitor the formation of the desired product, Ethyl 4-(dipropylsulfamoyl)benzoate.

Identify the formation of any byproducts or intermediates.

This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration to maximize the yield and purity of the final product. ijraset.com

Spectrophotometric and Spectrofluorometric Techniques for Quantification in Research Studies

Spectrophotometry is a quantitative analytical technique that measures the absorption of light by a chemical substance at a specific wavelength. For a compound like Ethyl 4-(dipropylsulfamoyl)benzoate, which contains a benzene ring, UV-Vis spectrophotometry can be a straightforward method for quantification in research studies, provided it is dissolved in a non-interfering solvent.

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To develop a method, the wavelength of maximum absorbance (λmax) for Ethyl 4-(dipropylsulfamoyl)benzoate must first be identified by scanning a solution of the pure compound across a range of UV wavelengths. A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

In cases where the sample matrix is complex or the compound's absorbance is low, a derivatization reaction may be employed to create a new compound with a strong, unique absorbance in the visible range. jcsp.org.pk For instance, a method developed for the herbicide fenoxaprop-p-ethyl involved acid hydrolysis followed by a diazotization reaction to produce a colored azo dye whose absorbance could be measured. researchgate.netiaea.org A similar strategy could potentially be developed for sulfonamide-containing compounds.

Spectrofluorometry is an alternative technique that measures the fluorescence emitted by a compound after it absorbs light. This method is often more sensitive and selective than spectrophotometry. If Ethyl 4-(dipropylsulfamoyl)benzoate exhibits native fluorescence, a spectrofluorometric method could be developed for its quantification at very low concentrations.

Method Development and Validation for Complex Research Matrices

When analyzing Ethyl 4-(dipropylsulfamoyl)benzoate in complex research matrices (e.g., biological fluids, environmental samples, or reaction mixtures), it is critical to develop and validate the analytical method to ensure its performance is suitable for the intended purpose. nih.gov Method validation is the process of demonstrating that an analytical procedure is accurate, precise, and reliable. Key validation parameters, often following guidelines from the International Council on Harmonisation (ICH), include specificity, linearity, accuracy, precision, and sensitivity. ijraset.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of pure analyte is added to a blank matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD), the lowest amount of analyte that can be detected but not necessarily quantitated, and the Limit of Quantification (LOQ), the lowest amount of analyte that can be determined with acceptable precision and accuracy. nih.gov

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Common Acceptance Criteria |

| Linearity (R²) | Correlation coefficient of the calibration curve. | R² ≥ 0.997 |

| Accuracy (% Recovery) | Percentage of known analyte amount recovered from a spiked matrix. | Typically 80% - 120% |

| Precision (% RSD) | Relative Standard Deviation of replicate measurements. | Intra-day RSD < 15%; Inter-day RSD < 20% |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-Noise Ratio ≥ 10 |

By rigorously validating the chosen analytical method, researchers can ensure the integrity and quality of the data obtained in studies involving Ethyl 4-(dipropylsulfamoyl)benzoate.

Future Research Directions and Translational Opportunities in Basic Science

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

The conventional synthesis of aromatic esters often involves Fischer esterification, which utilizes strong mineral acids as catalysts and can lead to environmental concerns due to acidic waste. rug.nlresearchgate.net The synthesis of Ethyl 4-(dipropylsulfamoyl)benzoate likely occurs via the esterification of its corresponding carboxylic acid, 4-(dipropylsulfamoyl)benzoic acid, with ethanol. Future research should focus on developing greener and more efficient synthetic routes.

Sustainable Synthetic Approaches:

Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or zeolites, can simplify product purification, minimize corrosive waste, and allow for catalyst recycling. mdpi.comjetir.orggoogle.com Research into a dried Dowex H+/NaI system has also shown high efficiency for esterifications under mild conditions. nih.gov

Enzymatic Synthesis: Biocatalysis using enzymes like lipases offers a highly selective and environmentally benign alternative for ester synthesis. researchgate.net These reactions can be performed under mild conditions, reducing energy consumption and the formation of byproducts.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification reactions, leading to shorter reaction times and often improved yields compared to conventional heating. numberanalytics.com

Table 2: Comparison of Synthetic Methods for Aromatic Esters

| Method | Catalyst/Conditions | Advantages | Disadvantages |

| Fischer Esterification | Strong mineral acid (e.g., H₂SO₄), heat | Low-cost catalyst, well-established | Corrosive, difficult catalyst removal, environmental waste rug.nl |

| Solid Acid Catalysis | Ion-exchange resin, zeolites | Reusable catalyst, non-corrosive, easy separation mdpi.comjetir.org | Higher initial catalyst cost, may have lower activity than homogeneous catalysts google.com |

| Enzymatic Catalysis | Lipases | High selectivity, mild conditions, biodegradable catalyst researchgate.net | Higher cost, potential for enzyme denaturation |

| Microwave-Assisted | Various catalysts | Rapid reaction rates, improved yields | Requires specialized equipment |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Applications in Compound Design:

De Novo Design: Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can design novel analogues of the core scaffold. youtube.commdpi.com By providing the model with the sulfonamide-benzoate core, it can generate a virtual library of new molecules with potentially desirable properties.

Property Prediction: ML models can be trained to predict various physicochemical and biological properties, including solubility, binding affinity to specific targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netarxiv.orgacellera.com This allows for the in silico screening of newly designed analogues, prioritizing the most promising candidates for synthesis.

Structure-Activity Relationship (SAR) Studies: AI can analyze SAR data to identify key structural features that influence a compound's activity. nih.gov For instance, by studying analogues of Probenecid, ML could identify which modifications to the dipropylsulfamoyl or ethyl benzoate (B1203000) moieties enhance or diminish interaction with biological targets like organic anion transporters. drugbank.com

Table 3: Potential AI/ML Applications for the Ethyl 4-(dipropylsulfamoyl)benzoate Scaffold

| AI/ML Technique | Application | Potential Outcome |

| Recurrent Neural Networks (RNN) | De novo molecular generation | Library of novel sulfonamide-benzoate derivatives. mdpi.com |

| Support Vector Machines (SVM) | Classification of biological activity | Prediction of whether new analogues will be active against a specific target. mdpi.com |

| Graph Neural Networks (GNN) | Prediction of molecular properties and interactions | Accurate prediction of binding affinity and ADMET properties for virtual screening. arxiv.org |

| Reinforcement Learning | Multi-parameter optimization | Design of molecules that balance multiple desired properties (e.g., high efficacy, low toxicity). mdpi.com |

Delving Deeper into Biophysical Interactions and Molecular Recognition

The parent compound, Probenecid, is well-known for its interaction with organic anion transporters (OATs), specifically OAT1 and OAT3, which are crucial for the renal elimination of many drugs. nih.govnih.gov It also interacts with other proteins like pannexin 1 hemichannels and TRPV2 channels. mdpi.com Future research should investigate whether Ethyl 4-(dipropylsulfamoyl)benzoate retains, modifies, or loses these interaction capabilities.

Areas for Investigation:

Transporter Binding Assays: In vitro studies using cells expressing human OAT1 and OAT3 could determine the inhibitory potential (IC₅₀) of Ethyl 4-(dipropylsulfamoyl)benzoate. nih.gov This would clarify if the esterification of the carboxyl group, which is critical for Probenecid's activity, abolishes or alters its interaction with these transporters.

Calorimetry and Spectroscopy: Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could provide detailed thermodynamic and kinetic data on the binding of the compound to purified target proteins. This would reveal the strength and nature of any interactions.

Computational Docking and Molecular Dynamics: Molecular modeling can be used to predict the binding pose of Ethyl 4-(dipropylsulfamoyl)benzoate within the binding sites of proteins like OATs or pannexin 1. oup.com These simulations can generate hypotheses about specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be tested experimentally. acs.org

Development of Advanced Probes for Cellular and Biochemical Research

The structural components of Ethyl 4-(dipropylsulfamoyl)benzoate—a sulfonamide group and an aromatic ester—make it an attractive scaffold for the development of molecular probes. nih.gov Such probes are invaluable tools for visualizing and studying biological processes in real-time. nih.gov

Strategies for Probe Development:

Fluorogenic Probes: The benzoate moiety can be replaced with or coupled to a fluorophore. The sulfonamide group, known to target certain receptors like those on the endoplasmic reticulum, could be used to direct the probe to specific subcellular locations. nih.gov The probe's fluorescence could be designed to "turn on" or shift upon interaction with a specific analyte or enzyme.

Covalent Probes: The sulfonamide group can be modified into a reactive sulfonyl fluoride, which can form covalent bonds with specific amino acid residues (like histidine or tyrosine) in a target protein. rsc.org This would create a tool for irreversible labeling and identification of protein targets.

Modular Design: The scaffold allows for a modular approach where different functional units can be attached. acs.org For example, a recognition moiety could be attached to one part of the molecule, a fluorophore to another, and a linker connecting them. This allows for the creation of a diverse library of probes for various applications, such as detecting specific ions, reactive oxygen species, or enzymatic activity. mdpi.com

Table 4: Potential Probe Designs Based on the Ethyl 4-(dipropylsulfamoyl)benzoate Scaffold

| Probe Type | Design Strategy | Target Application |

| Targeted Fluorescent Probe | Attach a fluorophore (e.g., Naphthalimide) to the scaffold. mdpi.com | Imaging specific organelles or proteins recognized by the sulfonamide group. nih.gov |

| Activatable Probe | Incorporate a recognition site that, upon cleavage, releases a fluorophore. | Detecting specific enzyme activity (e.g., proteases, esterases). |

| Covalent Chemical Probe | Convert the sulfonamide to a sulfonyl fluoride. rsc.org | Irreversibly labeling and identifying the binding partners of the scaffold (chemoproteomics). |

| Ratiometric Probe | Design a probe with two emission wavelengths that change in ratio upon binding. | Quantitative sensing of intracellular analytes like pH or metal ions. acs.org |

Q & A

Basic Research Questions

Q. How can the molecular structure of Ethyl 4-(dipropylsulfamoyl)benzoate be accurately determined for research purposes?

- Methodological Answer : Utilize X-ray crystallography with refinement software like SHELXL . Key steps include:

- Growing single crystals via slow evaporation (e.g., in ethanol/water mixtures).

- Collecting diffraction data and refining using anisotropic displacement parameters.

- Validating bond lengths and angles against established sulfonamide/benzoate databases.

- Cross-referencing with - and -NMR spectra to confirm substituent positions (e.g., sulfamoyl group at the para position).

Q. What synthetic routes are most effective for producing high-purity Ethyl 4-(dipropylsulfamoyl)benzoate?

- Methodological Answer :

- Step 1 : React ethyl 4-aminobenzoate with dipropylsulfamoyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .

- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (C18 column, acetonitrile/water 70:30).

- Critical Note : Avoid excess sulfamoyl chloride to prevent di-substitution byproducts.

Q. Which analytical techniques are optimal for characterizing its physicochemical properties?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.

- Solubility : Use shake-flask method in solvents like DMSO, ethanol, and phosphate buffer (pH 7.4) .

- LogP : Determine via reverse-phase HPLC retention times calibrated against standards .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles for sulfamoyl-containing benzoates?

- Methodological Answer :

- Perform high-resolution X-ray diffraction (≤0.8 Å) to minimize model bias.

- Refine using SHELXL’s TWIN and BASF commands to account for potential twinning or disorder .

- Compare with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to validate experimental geometry .

Q. What experimental design optimizes reactivity studies of Ethyl 4-(dipropylsulfamoyl)benzoate in polymer chemistry?

- Methodological Answer :

- Co-initiator Systems : Pair with camphorquinone (CQ) and tertiary amines (e.g., ethyl 4-dimethylaminobenzoate) to study radical polymerization kinetics .

- Kinetic Analysis : Use real-time FTIR to monitor degree of conversion (DC) under varying light intensities (e.g., 450–550 nm).

- Contradiction Handling : If DC plateaus unexpectedly, investigate oxygen inhibition by repeating experiments under nitrogen atmospheres.

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified sulfamoyl groups (e.g., ethyl 4-(diethylsulfamoyl)benzoate) .

- In Vitro Assays : Test adenosine receptor binding affinity via competitive radioligand assays (e.g., -ZM241385 for A receptors) .

- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent size with receptor pocket compatibility.

Q. What strategies address challenges in radiochemical synthesis for PET tracer development?

- Methodological Answer :

- Late-Stage Fluorination : Incorporate via nucleophilic aromatic substitution on a nitro-precursor, using K/Kryptofix 2.2.2 in DMSO .

- Purification : Optimize semi-preparative HPLC (C18, ethanol/water) to isolate the radiolabeled product with >95% radiochemical purity.

- Validation : Confirm stability in saline via radio-TLC over 4 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.